molecular formula C28H26N2O5 B12463542 propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12463542
M. Wt: 470.5 g/mol
InChI Key: HLDUULFYYIYIHB-UHFFFAOYSA-N
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Description

Propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester, a dioxooctahydro-ethenocyclopropa-isoindol moiety, and a phenylcarbonyl group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

The synthesis of propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dioxooctahydro-ethenocyclopropa-isoindol intermediate, followed by its coupling with a phenylcarbonyl group and subsequent esterification with propyl alcohol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

Propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of its targets .

Comparison with Similar Compounds

Propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

propyl 4-[[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C28H26N2O5/c1-2-12-35-28(34)15-6-8-17(9-7-15)29-25(31)16-4-3-5-18(13-16)30-26(32)23-19-10-11-20(22-14-21(19)22)24(23)27(30)33/h3-11,13,19-24H,2,12,14H2,1H3,(H,29,31)

InChI Key

HLDUULFYYIYIHB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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